

# An In-depth Technical Guide to 4-Chloro-2,6-diacetylpyridine

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## Compound of Interest

Compound Name: 4-Chloro-2,6-diacetylpyridine

Cat. No.: B177014

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## Abstract

This technical guide provides a comprehensive overview of **4-Chloro-2,6-diacetylpyridine** (CAS No. 195967-10-3), a key heterocyclic building block with significant potential in medicinal chemistry, coordination chemistry, and materials science. This document delves into its chemical and physical properties, proposes a logical synthetic pathway, explores its reactivity with a focus on nucleophilic substitution, and discusses its potential applications in drug discovery and catalysis. Detailed protocols, data interpretation, and safety information are provided to equip researchers with the foundational knowledge required to effectively utilize this versatile compound.

## Introduction: The Strategic Importance of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in the landscape of organic and medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.<sup>[1]</sup> The strategic introduction of functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby modulating its biological activity and chemical reactivity. **4-Chloro-2,6-diacetylpyridine** emerges as a particularly interesting building block due to the convergence of three key functional elements on a single pyridine core: the directing and activating influence of the pyridine nitrogen, the reactive handles

provided by the two acetyl groups, and the potential for nucleophilic substitution at the 4-position of the chlorine atom. This unique combination of features makes it a valuable precursor for the synthesis of a diverse array of more complex molecules with potential applications in various scientific disciplines.

## Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of **4-Chloro-2,6-diacetylpyridine** are summarized in the table below.

Property	Value	Source
CAS Number	195967-10-3	[2]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> ClNO <sub>2</sub>	[2][3]
Molecular Weight	197.62 g/mol	[3]
IUPAC Name	1-(6-acetyl-4-chloropyridin-2-yl)ethanone	[3]
Canonical SMILES	<chem>CC(=O)c1cc(Cl)cc(n1)C(C)=O</chem>	[2]
Predicted pKa	-1.06 ± 0.10	[2]
Appearance	Solid (predicted)	-
Solubility	Soluble in common organic solvents (predicted)	-

Table 1: Physicochemical Properties of **4-Chloro-2,6-diacetylpyridine**.

## Synthesis and Purification

While a specific, peer-reviewed synthesis for **4-Chloro-2,6-diacetylpyridine** is not readily available in the current literature, a plausible and efficient synthetic route can be proposed based on established pyridine chemistry. The most logical approach involves the direct chlorination of the readily available precursor, 2,6-diacetylpyridine.

## Proposed Synthetic Pathway: Electrophilic Chlorination

The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the presence of activating groups or the use of forcing conditions can facilitate such reactions. A potential route to **4-Chloro-2,6-diacetylpyridine** is the direct chlorination of 2,6-diacetylpyridine.

Figure 1: Proposed synthesis of **4-Chloro-2,6-diacetylpyridine**.

## Detailed Experimental Protocol (Hypothetical)

Caution: This is a proposed protocol and should be performed with appropriate safety precautions by trained personnel.

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet, dissolve 2,6-diacetylpyridine (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).
- **Catalyst Addition:** Add a Lewis acid catalyst (e.g.,  $\text{FeCl}_3$  or  $\text{AlCl}_3$ , 0.1-0.3 eq) to the solution.
- **Chlorination:** Bubble chlorine gas ( $\text{Cl}_2$ ) slowly through the stirred solution at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, the reaction mixture is quenched by carefully pouring it into a cold, saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure **4-Chloro-2,6-diacetylpyridine**.

## Spectroscopic Characterization (Predicted)

While experimental spectra for **4-Chloro-2,6-diacetylpyridine** are not readily available, its structure allows for the prediction of key spectroscopic features.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to be simple and highly informative.

- **Pyridine Protons:** Two singlets are expected for the aromatic protons at positions 3 and 5 of the pyridine ring. Due to the electron-withdrawing nature of the chlorine and acetyl groups, these protons will be deshielded and appear in the downfield region ( $\delta$  7.5-8.5 ppm).
- **Acetyl Protons:** A singlet integrating to six protons will be observed for the two equivalent methyl groups of the acetyl functions. This peak will likely appear in the range of  $\delta$  2.5-3.0 ppm.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide further structural confirmation.

- **Carbonyl Carbons:** The two carbonyl carbons of the acetyl groups are expected to resonate in the highly deshielded region of the spectrum ( $\delta$  190-200 ppm).
- **Pyridine Carbons:** The carbon atoms of the pyridine ring will appear in the aromatic region ( $\delta$  120-160 ppm). The carbon bearing the chlorine atom (C4) will be significantly deshielded.
- **Methyl Carbons:** The methyl carbons of the acetyl groups will give a signal in the upfield region ( $\delta$  25-30 ppm).

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

- **C=O Stretch:** A strong, sharp absorption band in the region of 1680-1710  $\text{cm}^{-1}$  is characteristic of the carbonyl stretching vibration of the acetyl groups.[4]
- **C-Cl Stretch:** A moderate absorption in the fingerprint region, typically between 600-800  $\text{cm}^{-1}$ , can be attributed to the C-Cl stretching vibration.[5]
- **Aromatic C=C and C=N Stretches:** Multiple bands in the 1400-1600  $\text{cm}^{-1}$  region will correspond to the stretching vibrations of the pyridine ring.[5]

## Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of chlorine.

- **Molecular Ion Peak:** The mass spectrum will show a molecular ion peak ( $M^+$ ) at  $m/z$  197. The presence of a significant  $M+2$  peak at  $m/z$  199, with an intensity of approximately one-third of the  $M^+$  peak, will be a clear indicator of the presence of a single chlorine atom.
- **Fragmentation Pattern:** Fragmentation will likely involve the loss of acetyl groups ( $CH_3CO$ ,  $m/z$  43) and the chlorine atom.

## Chemical Reactivity and Synthetic Potential

The reactivity of **4-Chloro-2,6-diacetylpyridine** is governed by its three key functional components: the pyridine ring, the acetyl groups, and the chloro substituent.

## Nucleophilic Aromatic Substitution (S<sub>N</sub>A)

The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution.<sup>[6][7]</sup> The electron-withdrawing nature of the pyridine nitrogen and the two acetyl groups further enhances the electrophilicity of the C4 position, making it susceptible to attack by a wide range of nucleophiles.

Figure 2: General mechanism for nucleophilic aromatic substitution on **4-Chloro-2,6-diacetylpyridine**.

This reactivity opens up a vast synthetic space for the introduction of various functional groups at the 4-position, including:

- **Amines:** Reaction with primary and secondary amines can yield a library of 4-amino-2,6-diacetylpyridine derivatives.<sup>[8]</sup>
- **Alkoxides and Phenoxides:** Introduction of ether linkages.
- **Thiolates:** Formation of thioethers.

- Azides: Leading to the synthesis of 4-azido-2,6-diacetylpyridines, which are precursors to triazoles and other nitrogen-containing heterocycles.

## Reactions of the Acetyl Groups

The two acetyl groups are versatile handles for further molecular elaboration. They can undergo a variety of classical carbonyl reactions, including:

- Condensation Reactions: Reaction with hydrazines, hydroxylamines, and semicarbazides to form hydrazones, oximes, and semicarbazones, respectively. These derivatives are often explored for their biological activities.
- Knoevenagel Condensation: Reaction with active methylene compounds to extend the carbon framework.
- Reduction: Reduction of the carbonyl groups to secondary alcohols.
- Oxidation (e.g., Haloform Reaction): Conversion of the acetyl groups to carboxylic acids.

## Applications in Drug Discovery and Development

The structural features of **4-Chloro-2,6-diacetylpyridine** make it a highly attractive scaffold for the development of novel therapeutic agents.

## Scaffold for Bioactive Molecules

The pyridine core is a common motif in a wide range of biologically active molecules.<sup>[9]</sup> The ability to readily introduce diverse substituents at the 4-position via nucleophilic substitution allows for the rapid generation of compound libraries for high-throughput screening. The acetyl groups can be modified to introduce additional pharmacophoric features or to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.

## Precursor for Kinase Inhibitors

Many kinase inhibitors feature a substituted heterocyclic core that interacts with the ATP-binding site of the enzyme. The 4-amino-pyridine scaffold, which can be readily synthesized from **4-Chloro-2,6-diacetylpyridine**, is a privileged structure in this context. Further

elaboration of the acetyl groups can provide additional points of interaction with the kinase enzyme.

## Metal-Based Therapeutics

2,6-Diacetylpyridine and its derivatives are excellent ligands for a variety of metal ions.<sup>[10]</sup> The resulting metal complexes have been investigated for their anticancer and antimicrobial properties. **4-Chloro-2,6-diacetylpyridine** can serve as a precursor to novel ligands, where the substituent at the 4-position can be used to modulate the electronic properties of the ligand and, consequently, the therapeutic efficacy of the metal complex.

## Applications in Coordination Chemistry and Catalysis

The bis-chelating nature of the 2,6-diacetylpyridine framework makes it a valuable ligand in coordination chemistry. The introduction of a chloro-substituent at the 4-position can influence the electronic properties of the resulting metal complexes, which can have implications for their catalytic activity. For instance, bis(imino)pyridine complexes of iron and cobalt, derived from 2,6-diacetylpyridine, are known catalysts for olefin polymerization.<sup>[10]</sup> The electronic tuning afforded by the 4-chloro substituent could potentially modulate the activity and selectivity of these catalysts.

## Safety and Handling

While a specific material safety data sheet (MSDS) for **4-Chloro-2,6-diacetylpyridine** is not widely available, it should be handled with the standard precautions for laboratory chemicals.<sup>[11]</sup>

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- **Handling:** Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

## Conclusion

**4-Chloro-2,6-diacetylpyridine** is a strategically important synthetic intermediate with considerable potential in diverse areas of chemical research. Its facile synthesis from readily available starting materials, coupled with the versatile reactivity of its chloro and acetyl functional groups, makes it an invaluable tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with the aim of empowering researchers to unlock the full potential of this promising building block in their scientific endeavors.

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